Home > Products > Screening Compounds P112938 > Dihydrocyclosporin D
Dihydrocyclosporin D - 63775-91-7

Dihydrocyclosporin D

Catalog Number: EVT-371975
CAS Number: 63775-91-7
Molecular Formula: C63H115N11O12
Molecular Weight: 1218.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of dihydrocyclosporin D involves several key steps, primarily focusing on the reduction of cyclosporin A. The most common method employed is catalytic hydrogenation, which reduces specific double bonds in the cyclic structure to yield dihydrocyclosporin D.

Technical Details

  1. Catalytic Hydrogenation: This process utilizes catalysts such as palladium or platinum to facilitate the addition of hydrogen across double bonds in the cyclosporin structure.
  2. Nucleophilic Substitution: Following hydrogenation, nucleophilic substitution reactions may be employed to introduce or modify side chains, enhancing the compound's biological activity.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are often used to purify the synthesized product and ensure high purity levels necessary for biological testing .
Molecular Structure Analysis

Structure

Dihydrocyclosporin D retains the core cyclic structure characteristic of cyclosporins but features additional hydrogen atoms due to the reduction process. This alteration affects its conformation and potentially its interaction with biological targets.

Data

  • Molecular Formula: C₆₃H₁₃₃N₉O₁₁
  • Molecular Weight: Approximately 1,162 g/mol
  • Structural Characteristics: The compound consists of a cyclic undecapeptide backbone with various functional groups that influence its solubility and permeability .
Chemical Reactions Analysis

Reactions

Dihydrocyclosporin D can participate in various chemical reactions typical of peptide derivatives:

  1. Hydrogenation Reactions: As mentioned, these reactions are crucial for synthesizing dihydrocyclosporin D from cyclosporin A.
  2. Esterification: The presence of hydroxyl groups allows for esterification reactions, which can be utilized to modify solubility and bioavailability.
  3. Peptide Bond Formation: Like other peptides, dihydrocyclosporin D can undergo hydrolysis under acidic or basic conditions, leading to the release of amino acids or other fragments .

Technical Details

The reactivity of dihydrocyclosporin D is influenced by its structure; modifications at specific sites can enhance or diminish its biological activity. For example, altering side chains through nucleophilic substitution can lead to derivatives with improved immunosuppressive properties.

Mechanism of Action

Process

Dihydrocyclosporin D exerts its effects primarily through inhibition of T-cell activation. It binds to cyclophilin proteins within T-cells, disrupting the calcineurin signaling pathway essential for T-cell activation and proliferation.

Data

  • Target Proteins: Cyclophilins (particularly cyclophilin A)
  • Biological Pathway: The binding inhibits phosphatase activity of calcineurin, leading to decreased interleukin-2 production and T-cell response.

This mechanism underlies its utility in preventing organ transplant rejection and managing autoimmune conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Stability Range: Optimal stability observed at neutral pH levels.

These properties are crucial for formulating effective pharmaceutical preparations .

Applications

Dihydrocyclosporin D has several scientific uses:

  1. Immunosuppressive Therapy: Primarily used in organ transplantation to prevent rejection.
  2. Autoimmune Disorders: Investigated for potential applications in diseases such as rheumatoid arthritis due to its antiarthritic properties.
  3. Research Tool: Utilized in studies exploring T-cell biology and immune response mechanisms.

The ongoing research into this compound aims to optimize its therapeutic efficacy while minimizing side effects associated with traditional cyclosporins .

Chemical and Structural Characterization of Dihydrocyclosporin D

Molecular Architecture and Stereochemical Configuration

Dihydrocyclosporin D (Chemical Formula: C₆₃H₁₁₅N₁₁O₁₂; Molecular Weight: 1218.65 g/mol) features a macrocyclic scaffold comprising 11 amino acid residues, distinguished by the saturation of the characteristic vinyl group in the Bmt residue [(4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine] to an ethylbutyl side chain [(4R)-4-ethyl-4-methyl-L-threonine]. This hydrogenation eliminates the alkene moiety at positions 6-7 of the Bmt residue, fundamentally altering local hydrophobicity and conformational dynamics [3] [6].

The molecule retains the intricate stereochemical complexity inherent to cyclosporins, with seven N-methylated peptide bonds and multiple D-configured amino acids (notably D-Ala at position 8). Its 3D architecture stabilizes via intramolecular hydrogen bonding, forming a twisted β-pleated sheet structure closed by a β-turn. The saturated Bmt side chain reduces molecular rigidity compared to CsA, potentially increasing backbone flexibility and solvent accessibility [3] [9].

Table 1: Key Structural Features of Dihydrocyclosporin D

Structural AttributeDescription
Molecular FormulaC₆₃H₁₁₅N₁₁O₁₂
Molecular Weight1218.65 g/mol
IUPAC Name(3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Key Residue ModificationSaturated Bmt residue [(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)octanoic acid]
Chiral Centers11 amino acids with multiple D/L-configurations

Comparative Analysis with Cyclosporin A and Other Analogues

Dihydrocyclosporin D diverges critically from Cyclosporin A (CsA; C₆₂H₁₁₁N₁₁O₁₂) through:

  • Saturation of Bmt Residue: The 6,7-dihydro modification replaces the C₆-C₇ double bond in CsA’s Bmt with a single bond, increasing saturation (C₆₃H₁₁₅N₁₁O₁₂ vs. C₆₂H₁₁₁N₁₁O₁₂) and reducing molecular planarity [3] [4].
  • Residue 2 Substitution: Unlike CsA (which contains L-α-aminobutyric acid at position 2), Dihydrocyclosporin D incorporates L-valine, aligning it structurally with Cyclosporin D [3] [9].
  • Conformational Consequences: The Bmt saturation diminishes hydrophobic bulk and may disrupt interactions with cyclophilin enzymes—key targets for CsA’s immunosuppression. This explains its drastically reduced immunosuppressive potency compared to CsA [4] [8].

Table 2: Structural Comparison with Key Cyclosporin Analogues

CompoundMolecular FormulaPosition 2 ResidueBmt Residue ModificationBioactivity Context
Cyclosporin A (CsA)C₆₂H₁₁₁N₁₁O₁₂L-α-Aminobutyric acidUnsaturated (E-2-butenyl)Immunosuppression, Antifungal
Dihydrocyclosporin DC₆₃H₁₁₅N₁₁O₁₂L-ValineSaturated (Ethylbutyl)Research compound
Cyclosporin DC₆₃H₁₁₃N₁₁O₁₂L-ValineUnsaturated (E-2-butenyl)Natural congener of CsA
Dihydrocyclosporin AC₆₂H₁₁₃N₁₁O₁₂L-α-Aminobutyric acidSaturated (Ethylbutyl)Reduced immunosuppressive activity

Synthetic Pathways and Biosynthetic Modifications

Dihydrocyclosporin D originates through two primary routes:

  • Biosynthesis: Cyclosporins are synthesized non-ribosomally by the megasynthetase enzyme cyclosporin synthetase (∼1.7 MDa). This multidomain enzyme activates, thioesterifies, N-methylates, and cyclizes constituent amino acids in an assembly-line fashion. Dihydrocyclosporin D likely arises via precursor-directed biosynthesis—feeding modified amino acids (e.g., dihydro-Bmt) to Tolypocladium inflatum cultures—or through genetic manipulation of biosynthetic genes [5] [9].

  • Chemical Synthesis: Semi-synthetic hydrogenation of purified Cyclosporin D using catalysts (e.g., Pd/C) under controlled H₂ pressure selectively reduces the Bmt alkene. This demands precise conditions to prevent over-reduction or epimerization at chiral centers [3] [9]. Key steps include:

1. Cyclosporin D + H₂ → Dihydrocyclosporin D (Catalyst: Pd/C, Solvent: Ethanol/Acetic Acid)  2. Purification via preparative HPLC (C18 column, Methanol/Water gradients)  

Isolation of dihydro-Bmt from blocked cyclosporin mutants confirms enzymatic compatibility with saturated substrates [3].

Physicochemical Properties and Stability Profiling

Dihydrocyclosporin D exhibits pronounced hydrophobicity (LogP > 5), aligning with cyclosporins’ lipophilic nature. Its aqueous solubility is negligible (<0.1 µg/mL), necessitating organic solvents (methanol, DMSO) or lipid-based formulations for experimental studies [6] [10].

Thermal and Chemical Stability:

  • Degradation Pathways: Susceptible to acid-catalyzed hydrolysis (peptide bond cleavage), oxidative degradation at threonine residues, and photoisomerization. Stability decreases sharply below pH 3 and above pH 9 [6] [10].
  • Thermal Profile: Decomposes above 200°C without distinct melting point (typical of amorphous peptides). Boiling point estimated at 1286.4°C (empirical calculation) [3].
  • Solution Stability: Optimal in anhydrous aprotic solvents (t½ > 6 months at −20°C). In aqueous buffers, rapid aggregation occurs, forming colloidal particulates [6] [10].

Spectroscopic Signatures:

  • FT-IR: Characteristic amide I (C=O stretch) at 1630–1680 cm⁻¹, amide II (N–H bend) at 1540–1560 cm⁻¹.
  • NMR: Distinct chemical shifts for saturated Bmt methylene protons (δ 1.2–1.4 ppm) versus CsA’s vinyl protons (δ 5.0–5.5 ppm) [3].

Table 3: Physicochemical Parameters of Dihydrocyclosporin D

PropertyValue/CharacteristicAnalytical MethodConditions
Solubility in Water<0.1 µg/mLHPLC-UV25°C, pH 7.0
logP (Octanol/Water)~5.8 (Predicted)Chromatographic retentionC18 column, MeOH/H₂O mobile phase
Density1.0 ± 0.1 g/cm³Empirical calculationSolid state
Boiling Point1286.4°C ± 65.0 (Predicted)ACD/Labs software
Storage Stability>24 months (anhydrous, −20°C)Long-term stress testingUnder N₂ atmosphere
Major DegradantOpen-chain hydrolytic fragmentsLC-MSAcidic hydrolysis (0.1M HCl)

Properties

CAS Number

63775-91-7

Product Name

Dihydrocyclosporin D

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C63H115N11O12

Molecular Weight

1218.7 g/mol

InChI

InChI=1S/C63H115N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h34-47,49-53,76H,26-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52?,53-/m1/s1

InChI Key

GEUKOOCPPICVTB-SMOCYEBVSA-N

SMILES

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O

Synonyms

2-Val-dihydrocyclosporin
2-valyl-dihydrocyclosporin
cyclosporin, dihydro-2-valine-
dihydrocyclosporin D
dihydrocyclosporin, Val(2)-

Canonical SMILES

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O

Isomeric SMILES

CCCC[C@@H](C)[C@H](C1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.